molecular formula C12H11NO B1627066 1-Benzyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-48-2

1-Benzyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1627066
CAS No.: 30186-48-2
M. Wt: 185.22 g/mol
InChI Key: VVUVCKSHUSFLOE-UHFFFAOYSA-N
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Description

Significance of N-substituted Pyrrole-3-carbaldehydes in Synthetic Organic Chemistry

The introduction of a substituent on the nitrogen atom of the pyrrole (B145914) ring, creating an N-substituted pyrrole-3-carbaldehyde, significantly influences the molecule's properties and reactivity. This substitution enhances stability and allows for the precise tuning of electronic and steric characteristics. These modifications are crucial in designing intermediates for synthesizing targeted compounds with desired biological activities or material properties. acs.org

N-substituted pyrrole-3-carbaldehydes are valuable precursors in the construction of a variety of heterocyclic systems. rsc.org Their utility is demonstrated in multicomponent reactions, which allow for the efficient assembly of complex molecular architectures from simple starting materials. rsc.orgresearchgate.net The ability to readily modify the N-substituent provides a powerful tool for creating diverse molecular libraries for drug discovery and materials science.

Scope and Academic Relevance of 1-Benzyl-1H-pyrrole-3-carbaldehyde in Contemporary Research

This compound, with its benzyl (B1604629) group attached to the pyrrole nitrogen, is a compound of particular interest in the scientific community. The benzyl group provides a stable yet reactive handle that can influence the molecule's solubility and crystalline nature.

This specific derivative is a key intermediate in the synthesis of various functionalized pyrroles. Research has shown its utility in the preparation of pyrrole-3-carboxylic acids and amides, which are important scaffolds in medicinal chemistry. syrris.com The aldehyde functionality can be readily converted into other functional groups, opening pathways to a wide array of derivatives. nbinno.com Its application in the synthesis of fused heterocyclic systems, such as pyrroloquinolines, further highlights its importance in constructing complex, biologically relevant molecules. rsc.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Appearance Not explicitly stated in the provided context, but related compounds are solids. nbinno.com
CAS Number 18159-24-5 nih.gov
SMILES C1=CC=C(C=C1)CN2C=CC(=C2)C=O

Synthesis and Reactions

The synthesis of this compound and other N-substituted pyrrole-3-carbaldehydes can be achieved through various synthetic routes. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a corresponding N-substituted pyrrole. nbinno.comsemanticscholar.org Another approach involves multicomponent reactions, which offer a more convergent and efficient synthesis. rsc.orgresearchgate.net For instance, a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde (B1195056) has been developed for the synthesis of substituted pyrrole-3-carbaldehydes. rsc.org

Once synthesized, this compound can undergo a variety of chemical transformations. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. nbinno.com It can also participate in condensation reactions and serve as an electrophile in nucleophilic additions. These reactions are fundamental to its role as a versatile synthetic intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVCKSHUSFLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576739
Record name 1-Benzyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-48-2
Record name 1-Benzyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 1 Benzyl 1h Pyrrole 3 Carbaldehyde

Established Reaction Pathways for Pyrrole-3-carbaldehyde Functionalization

A primary and direct route to 1-benzyl-1H-pyrrole-3-carbaldehyde involves the N-alkylation of pyrrole-3-carbaldehyde. organic-chemistry.org This transformation is typically achieved by reacting pyrrole-3-carbaldehyde with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. The selection of the base and solvent is crucial for the reaction's success. Common choices include strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), or weaker bases such as potassium carbonate (K2CO3). organic-chemistry.orgresearchgate.net These conditions promote the formation of the pyrrolide anion, which then acts as a nucleophile to attack the benzyl halide.

An alternative pathway begins with 1-benzylpyrrole (B1265733), which is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position. The Vilsmeier-Haack reaction is a classic and highly effective method for this purpose. organic-chemistry.orgchemistrysteps.comijpcbs.com This reaction utilizes a Vilsmeier reagent, generated from phosphorus oxychloride (POCl3) and DMF, to achieve electrophilic formylation of the electron-rich pyrrole (B145914) ring. organic-chemistry.orgwikipedia.org

Regioselective Formylation Strategies for Pyrrole Scaffolds

Achieving regioselectivity in the formylation of pyrrole is a critical challenge. The Vilsmeier-Haack reaction is a cornerstone for this transformation, and its outcome is highly dependent on the reaction conditions and the nature of the substituent on the pyrrole nitrogen. organic-chemistry.orgchemistrysteps.comrsc.org For N-substituted pyrroles, the formylation can occur at either the C2 or C3 position. The steric bulk of the N-substituent plays a significant role in directing the incoming electrophile. rsc.orgresearchgate.net In the case of 1-benzylpyrrole, the benzyl group can sterically hinder the C2 position, thus favoring formylation at the C3 position to yield this compound. rsc.org While other formylation methods exist, such as the Duff and Reimer-Tiemann reactions, they often provide lower yields and a mixture of isomers, making the Vilsmeier-Haack reaction a more synthetically viable option for C3-formylation of N-substituted pyrroles. numberanalytics.com

N-Alkylation and N-Arylation Approaches for Benzyl Group Introduction

The introduction of the benzyl group onto the pyrrole nitrogen is a pivotal step. Direct N-alkylation of pyrrole-3-carbaldehyde with a benzyl halide is a common strategy. beilstein-journals.org The choice of base is critical, with options ranging from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which can be employed with a phase-transfer catalyst for improved efficiency. organic-chemistry.orgcdnsciencepub.com Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are typically used to facilitate this SN2 reaction. organic-chemistry.orgnih.gov

Alternatively, the Mitsunobu reaction offers a powerful method for N-alkylation, particularly with a range of alcohols including benzyl alcohol. rsc.org This reaction provides a valuable alternative to traditional alkylation with halides. While not directly used for benzylation, N-arylation methods like the Buchwald-Hartwig amination highlight the advanced tools available for C-N bond formation in pyrrole chemistry.

N-Alkylation Method Reagents Typical Solvent Key Features
Halide Alkylation Benzyl bromide, K2CO3DMFStandard, reliable method. organic-chemistry.org
Phase-Transfer Catalysis Benzyl halide, Base, Quaternary ammonium (B1175870) saltBiphasic systemImproves reaction rates with weaker bases. cdnsciencepub.com
Mitsunobu Reaction Benzyl alcohol, DEAD, PPh3THFEffective for a variety of alcohols, including chiral ones. rsc.org

Palladium-Catalyzed Cross-Coupling Strategies in Pyrrole Chemistry

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrrole nucleus, enabling the formation of C-C and C-heteroatom bonds with high precision. researchgate.netresearchgate.net While not always directly employed in the primary synthesis of this compound, these methods are crucial for creating more complex derivatives from halogenated precursors. researchgate.net The development of efficient palladium catalysts, including those supported on polymers, has broadened the scope and applicability of these reactions, often allowing them to proceed in environmentally benign aqueous media. bohrium.commdpi.com

Suzuki, Sonogashira, and Heck Couplings Involving Pyrrolic Intermediates

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a boronic acid or its ester with an organic halide, catalyzed by a palladium complex. mdpi.comorganic-chemistry.orgyoutube.com A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents. nih.govnih.gov The reaction conditions, including the choice of base and ligand, can be optimized to prevent side reactions like dehalogenation. scribd.com

The Sonogashira coupling facilitates the connection of a terminal alkyne with an organic halide. This palladium and copper co-catalyzed reaction would enable the introduction of alkynyl moieties onto a halogenated this compound.

The Heck reaction involves the palladium-catalyzed reaction of an alkene with an aryl or vinyl halide, and is a powerful tool for C-C bond formation. scienceinfo.comorganic-chemistry.org This method could be used to append alkenyl groups to a halogenated this compound, further diversifying its structure. The Heck reaction has found broad applications in the synthesis of fine chemicals and pharmaceuticals. researchgate.netrug.nl

Coupling Reaction Reactants Catalyst System Bond Formed
Suzuki-Miyaura Halopyrrole + Organoboron ReagentPd catalyst, BaseC(sp2)-C(sp2) or C(sp2)-C(sp3)
Sonogashira Halopyrrole + Terminal AlkynePd catalyst, Cu co-catalystC(sp2)-C(sp)
Heck Halopyrrole + AlkenePd catalyst, BaseC(sp2)-C(sp2) (alkenyl)

Multi-Component Reactions (MCRs) for Pyrrole-3-carbaldehyde Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like substituted pyrroles by combining three or more starting materials in a single step. acs.orgtandfonline.comrsc.orgresearchgate.net The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for pyrrole formation that can be adapted into an MCR format. organic-chemistry.orgyoutube.com For instance, a 1,4-dicarbonyl can be generated in situ from an aldehyde and an α,β-unsaturated ketone via a Stetter reaction, followed by the addition of an amine to form the pyrrole ring. tandfonline.comresearchgate.net An efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed, involving a proline-catalyzed Mannich reaction-cyclization sequence followed by oxidation. rsc.org These MCR strategies provide rapid access to diverse pyrrole structures. tandfonline.comacs.org

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The successful synthesis of this compound and its derivatives hinges on the principles of selectivity.

Chemoselectivity : This refers to the preferential reaction of one functional group over others. For example, during N-alkylation of pyrrole-3-carbaldehyde, the base must selectively deprotonate the pyrrole N-H without reacting with the aldehyde.

Regioselectivity : As highlighted in the formylation and N-alkylation sections, regioselectivity is crucial for controlling the position of functionalization. acs.orgorganic-chemistry.org The Vilsmeier-Haack reaction's preference for the C3 position in N-substituted pyrroles is a key example of regiocontrol. rsc.org

Stereoselectivity : While the target molecule itself is achiral, stereoselectivity becomes vital when synthesizing derivatives with stereocenters. The Heck reaction, for instance, can be rendered highly enantioselective by using chiral ligands, allowing for the creation of specific stereoisomers. nih.gov

The ongoing development of new synthetic methods with enhanced selectivity is crucial for advancing the synthesis of complex pyrrole-containing molecules for a wide range of applications. numberanalytics.comnih.govsyrris.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of pyrrole derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable starting materials, catalytic reactions, and energy-efficient methods. For this compound, this translates to developing synthetic routes that are not only efficient in terms of yield but also in their atom economy and environmental footprint.

Solvent-Free and Catalytic Methods

Solvent-free reactions represent a significant step forward in green chemistry, as they eliminate the environmental and health hazards associated with volatile organic compounds. The Paal-Knorr synthesis, a classical method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine, can be adapted to solvent-free conditions. rsc.org In the context of this compound, this would involve the reaction of benzylamine (B48309) with a suitable 1,4-dicarbonyl precursor bearing a formyl or protected formyl group at the 3-position.

Research has demonstrated the feasibility of solvent-free Paal-Knorr reactions for the synthesis of N-substituted pyrroles. For instance, the reaction of 2,5-hexanedione (B30556) with various amines, including benzylamine, has been successfully carried out by simple stirring at room temperature without any catalyst, affording the corresponding pyrroles in excellent yields. rsc.org While this specific example leads to a 2,5-dimethylpyrrole, the principle is applicable to other 1,4-dicarbonyls.

The use of catalysts is another cornerstone of green synthesis. Lewis acids like scandium(III) triflate (Sc(OTf)₃) and praseodymium(III) trifluoromethanesulfonate (B1224126) (Pr(OTf)₃) have been shown to be highly efficient in promoting the Paal-Knorr reaction under solvent-free conditions, often requiring only a small catalytic amount (e.g., 1 mol%). researchgate.netlookchem.com These catalysts can often be recovered and reused, further enhancing the sustainability of the process. researchgate.net

Organocatalysis offers a metal-free alternative. Proline, a naturally occurring amino acid, has been effectively used to catalyze the one-pot, three-component synthesis of N-arylpyrrole-3-carbaldehydes from an aldehyde, an aniline (B41778), and succinaldehyde (B1195056). rsc.org This methodology, involving a Mannich reaction-cyclization sequence followed by oxidation, could potentially be adapted for the synthesis of this compound by substituting aniline with benzylamine.

The following table summarizes the advantages of catalytic, solvent-free methods for pyrrole synthesis based on related compounds.

Catalyst/ConditionStarting MaterialsProduct TypeReaction TimeYield (%)Reference
None (Solvent-free)2,5-Hexanedione, BenzylamineN-Benzyl-2,5-dimethylpyrroleNot specifiedExcellent rsc.org
Sc(OTf)₃ (1 mol%, solvent-free)2,5-Hexanedione, Various aminesN-Substituted pyrroles10-30 min89-98 researchgate.net
Pr(OTf)₃ (cat., solvent-free)2,5-Hexanedione, Primary aminesN-Substituted pyrrolesNot specifiedExcellent lookchem.com
L-ProlineAldehyde, Aniline, SuccinaldehydeN-Arylpyrrole-3-carbaldehydesNot specifiedGood rsc.org

Sustainable Synthesis Techniques

Beyond solvent-free and catalytic approaches, other techniques contribute to a more sustainable synthesis of this compound. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. pensoft.netijpsjournal.com

The Paal-Knorr reaction is particularly amenable to microwave irradiation. Studies on the synthesis of various pyrrole derivatives have shown a dramatic reduction in reaction time, from hours to minutes, when switching from conventional heating to microwaves. organic-chemistry.orgthieme-connect.com For example, the microwave-assisted Paal-Knorr condensation of various 1,4-diketones in the presence of acetic acid at 120-150°C afforded the corresponding pyrroles in 2 to 10 minutes with yields ranging from 65% to 89%. pensoft.netresearchgate.net This efficiency can be attributed to the rapid and uniform heating of the reaction mixture by microwaves.

A comparison between conventional and microwave-assisted synthesis for a Paal-Knorr cyclization is presented in the table below, highlighting the benefits of this sustainable technique.

MethodReaction TimeYield (%)Reference
Conventional Heating12 hoursLower pensoft.net
Microwave Irradiation2-10 minutes65-89 pensoft.netresearchgate.net

The application of these green methodologies—solvent-free conditions, organo- and metal-catalysis, and microwave assistance—to the synthesis of this compound holds the promise of developing more environmentally benign and efficient manufacturing processes for this valuable chemical intermediate.

Mechanistic Investigations of Reactions Involving 1 Benzyl 1h Pyrrole 3 Carbaldehyde

Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity compared to benzene (B151609). pearson.com This heightened reactivity allows for EAS reactions to occur under milder conditions than those required for benzene.

The general mechanism for EAS involves a two-step process:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edu

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring. masterorganicchemistry.com

For pyrrole, substitution can occur at the C2 or C3 position. Substitution at the C2 position is generally favored as the positive charge in the intermediate carbocation can be delocalized over three atoms, including the nitrogen atom, leading to greater stabilization. In contrast, substitution at the C3 position results in an intermediate where the positive charge is only delocalized over two carbon atoms. However, the presence of the benzyl (B1604629) group at the N1 position and the carbaldehyde group at the C3 position in 1-Benzyl-1H-pyrrole-3-carbaldehyde introduces steric and electronic factors that can influence the regioselectivity of EAS reactions. The electron-withdrawing nature of the carbaldehyde group deactivates the pyrrole ring towards electrophilic attack, particularly at the C2 and C4 positions.

Nucleophilic Additions to the Carbaldehyde Moiety

The carbaldehyde group (-CHO) attached to the pyrrole ring is a key functional group that readily undergoes nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a target for a wide variety of nucleophiles. masterorganicchemistry.com

The general mechanism for nucleophilic addition to an aldehyde is as follows:

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group and forming a new single bond. This results in a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.comyoutube.com

Protonation: The negatively charged oxygen atom is then protonated, typically by a solvent or a weak acid, to form an alcohol. youtube.com

The reactivity of the carbaldehyde can be influenced by the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents or organolithium compounds, lead to irreversible additions. Weaker nucleophiles, such as water, alcohols, and amines, result in reversible additions. masterorganicchemistry.com The presence of the electron-donating pyrrole ring can slightly reduce the electrophilicity of the carbonyl carbon compared to a simple aliphatic aldehyde.

Computational studies on related N-propargylated pyrrole-carbaldehydes have shown that the reaction pathway can be influenced by the steric bulk of the nucleophile. For instance, bulky amines may preferentially attack other parts of the molecule, while less hindered amines readily attack the carbonyl carbon. dntb.gov.uaresearchgate.net

Pericyclic Reactions and Rearrangements Facilitated by the Pyrrole Scaffold

The pyrrole scaffold can facilitate various pericyclic reactions and rearrangements, leading to the formation of diverse heterocyclic structures. These reactions are characterized by a cyclic transition state and are often stereospecific.

Curtius Rearrangement Derivatives

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.org This rearrangement is a valuable tool for converting carboxylic acids and their derivatives into amines, carbamates, and ureas. wikipedia.orgnih.govorgoreview.com The accepted mechanism for the thermal Curtius rearrangement is a concerted process where the migration of the R-group occurs simultaneously with the expulsion of nitrogen gas, with full retention of configuration at the migrating group. wikipedia.org

While direct examples involving this compound are not prevalent in the provided search results, the corresponding carboxylic acid, 1-benzyl-1H-pyrrole-3-carboxylic acid, could be a precursor for such a rearrangement. uni.lu The conversion of the carboxylic acid to an acyl azide, followed by heating, would initiate the rearrangement. The resulting isocyanate can then be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org For instance, reaction with tert-butanol (B103910) generates Boc-protected amines, while reaction with benzyl alcohol yields Cbz-protected amines. wikipedia.org

An "interrupted" Curtius rearrangement has been observed in sterically hindered systems, where the expected nucleophilic attack on the isocyanate is prevented. Instead, other reaction pathways, such as the formation of cyclic acyliminium species, can occur. nih.gov

Electrocyclic Ring Closures

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. libretexts.org These reactions can be initiated either thermally or photochemically, and their stereochemical outcome is governed by the Woodward-Hoffmann rules.

Pyrrole derivatives can participate in electrocyclic ring closures. For example, 1-azapentadienyl cations, which can be generated from precursors like 1-azapenta-1,4-diene-3-ols, undergo a 4π-electrocyclic ring closure to form pyrroles. acs.orgnih.gov Computational studies support a conrotatory Möbius-type mechanism for this transformation. acs.orgnih.gov

Another example involves a 6π-electrocyclization of a sulfilimine intermediate, derived from a 1,3-diene, which is followed by a ring contraction to form the pyrrole skeleton. nih.govresearchgate.net This methodology has been shown to be effective for the synthesis of polysubstituted pyrroles under mild conditions. nih.govresearchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for the functionalization of pyrrole derivatives. While specific examples for this compound are limited in the provided results, general principles of transition metal-catalyzed reactions on pyrroles can be inferred.

Copper complexes, for instance, have been used to catalyze the functionalization of 1H-pyrroles through carbene transfer reactions from diazo compounds. These reactions can lead to the selective insertion of a carbene into a C-H bond of the pyrrole ring. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for the synthesis of aryl-substituted pyrroles. mdpi.com Although the provided information focuses on the synthesis of N-protected 2-arylpyrroles, similar strategies could potentially be applied to functionalize the pyrrole ring of this compound at other positions, provided a suitable leaving group is present.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving pyrrole derivatives are crucial for understanding and optimizing reaction conditions.

For electrophilic aromatic substitution, the first step, the formation of the arenium ion, is the rate-determining step. masterorganicchemistry.comuci.edu The activation energy for this step is influenced by the electron density of the pyrrole ring and the nature of the electrophile. The stability of the intermediate carbocation, which is influenced by resonance and inductive effects, also plays a significant role in determining the reaction rate.

In nucleophilic additions to the carbaldehyde, the rate of reaction is affected by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups on the pyrrole ring would increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate, while electron-donating groups would have the opposite effect. Steric hindrance around the carbonyl group can also slow down the rate of nucleophilic attack.

Kinetic studies of the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes have been performed, providing insights into the reaction rates at different temperatures. researchgate.net Such studies are essential for determining the optimal conditions for a given transformation.

Thermodynamic calculations have been instrumental in elucidating reaction mechanisms, such as supporting the concerted pathway for the Curtius rearrangement and understanding the energetics of electrocyclic ring closures. wikipedia.orgacs.orgnih.gov

Derivatization Strategies and Functional Group Interconversions of 1 Benzyl 1h Pyrrole 3 Carbaldehyde

Aldehyde-Based Transformations

The aldehyde group at the C3-position of the pyrrole (B145914) ring is a reactive handle for numerous chemical transformations, including oxidation, reduction, condensation, and olefination reactions. These reactions provide pathways to introduce new functional groups and extend the carbon skeleton.

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to key synthetic intermediates.

Oxidation: The oxidation of 1-benzyl-1H-pyrrole-3-carbaldehyde yields 1-benzyl-1H-pyrrole-3-carboxylic acid. This transformation can be achieved using various oxidizing agents common in organic synthesis. The resulting carboxylic acid is a valuable building block for the synthesis of amides and esters. For instance, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid has been demonstrated in both batch and continuous flow processes, highlighting the utility of this class of compounds. uni.lubldpharm.com

Reduction: The reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, (1-benzyl-1H-pyrrol-3-yl)methanol. This transformation is typically accomplished using hydride reagents. Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents convert the carbonyl group into a hydroxyl group, offering a route to ethers, esters, and alkyl halides.

TransformationProductReagent Example
Oxidation1-Benzyl-1H-pyrrole-3-carboxylic acidKMnO₄, Ag₂O
Reduction(1-Benzyl-1H-pyrrol-3-yl)methanolNaBH₄, LiAlH₄

Condensation Reactions, including Doebner-Knoevenagel Condensation

Condensation reactions involving the aldehyde group are fundamental for carbon-carbon bond formation. The Knoevenagel condensation, and its Doebner modification, are particularly relevant. wikipedia.org This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org

The Doebner modification specifically utilizes pyridine (B92270) as a solvent and a compound containing a carboxylic acid, such as malonic acid. wikipedia.orgorganic-chemistry.org This reaction typically results in an α,β-unsaturated carboxylic acid after condensation and subsequent decarboxylation. organic-chemistry.orgnih.gov For example, the reaction of an aldehyde with malonic acid in the presence of piperidine (B6355638) is a known method for synthesizing such compounds. researchgate.net Proline has also been used as a catalyst for the Knoevenagel-Doebner condensation between p-hydroxybenzaldehydes and malonic acid. nih.gov While specific studies on this compound are not prevalent, the general mechanism suggests its applicability.

ReactionReactantCatalyst ExampleProduct Type
Doebner-KnoevenagelMalonic acidPyridine, Piperidineα,β-unsaturated carboxylic acid
KnoevenagelDiethyl malonatePiperidineα,β-unsaturated ester

Imine and Enamine Formation

The reaction of the aldehyde with primary or secondary amines leads to the formation of imines (Schiff bases) or enamines, respectively. These reactions are crucial for the synthesis of various nitrogen-containing heterocyclic compounds.

Imine Formation: The condensation of this compound with a primary amine results in the formation of an N-substituted imine. This reaction is typically catalyzed by acid and involves the elimination of a water molecule. nih.gov The formation of imines from aldehydes is a reversible process. nih.gov The resulting imines are themselves versatile intermediates, participating in reactions such as reductions to form secondary amines or cycloadditions. nih.govrsc.org

Enamine Formation: The reaction with a secondary amine, in contrast, leads to the formation of an enamine, provided the aldehyde has an α-hydrogen. masterorganicchemistry.comorganic-chemistry.org Enamines are valuable nucleophiles in organic synthesis, capable of reacting with various electrophiles. masterorganicchemistry.com The synthesis of enamines often requires an acid catalyst to facilitate the dehydration step. masterorganicchemistry.com

ReactionReactantProduct
Imine FormationPrimary Amine (R-NH₂)N-Substituted Imine
Enamine FormationSecondary Amine (R₂NH)Enamine

Wittig and Horner-Wadsworth-Emmons Olefinations

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting the aldehyde group into a carbon-carbon double bond. mnstate.eduumass.edu

Wittig Reaction: The Wittig reaction involves the treatment of an aldehyde with a phosphorus ylide (phosphorane) to produce an alkene. mnstate.eduudel.edumasterorganicchemistry.com The ylide is typically prepared by reacting a phosphonium (B103445) salt with a strong base. mnstate.eduudel.edu The reaction proceeds through a cyclic intermediate known as an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide byproduct. mnstate.eduudel.edu The stereochemistry of the resulting alkene can be influenced by the nature of the ylide. udel.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgorganic-chemistry.orgconicet.gov.ar These carbanions are generally more nucleophilic than Wittig reagents and often lead to the preferential formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgorganic-chemistry.org The reaction is widely used in the synthesis of natural products. conicet.gov.ar

ReactionReagentKey Features
Wittig ReactionPhosphorus YlideForms C=C bond; byproduct is triphenylphosphine (B44618) oxide. mnstate.eduumass.edu
Horner-Wadsworth-EmmonsPhosphonate CarbanionForms C=C bond, often with high (E)-selectivity; water-soluble phosphate byproduct. wikipedia.orgorganic-chemistry.orgresearchgate.net

Pyrrole Ring Functionalization

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as halogenation and nitration.

Halogenation and Nitration Studies

Halogenation: The introduction of halogen atoms onto the pyrrole ring can significantly alter the electronic properties and biological activity of the molecule. Bromination of pyrrole derivatives can be achieved using systems like DMSO/HBr, which is considered a mild and selective method. researchgate.net The regioselectivity of the halogenation is influenced by the substituents already present on the pyrrole ring. While specific studies on the halogenation of this compound are limited, the general reactivity of pyrroles suggests that substitution would likely occur at the available positions on the pyrrole ring.

Nitration: The nitration of 1-benzylpyrrole (B1265733) has been studied, providing insight into the functionalization of the pyrrole ring in this class of compounds. sci-hub.ru The reaction of 1-benzylpyrrole with nitric acid in acetic anhydride (B1165640) has been shown to produce a mixture of 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole. sci-hub.ru Further nitration can lead to the formation of dinitro derivatives, such as 1-benzyl-2,4-dinitropyrrole. sci-hub.ru The use of acetyl nitrate (B79036) is a common method for the nitration of pyrroles, as harsh acidic conditions like a mixture of nitric and sulfuric acid can lead to polymerization of the pyrrole ring. stackexchange.com

ReactionReagentProduct(s)
BrominationDMSO/HBrBromo-substituted pyrrole derivatives
NitrationNitric acid/Acetic anhydrideMixture of nitro-substituted pyrrole isomers sci-hub.ru

Alkylation and Acylation Reactions

The pyrrole ring in this compound is an electron-rich system, yet the presence of the electron-withdrawing carbaldehyde group at the C3 position significantly influences its reactivity towards electrophilic substitution. The aldehyde group deactivates the ring, making traditional Friedel-Crafts alkylation and acylation reactions more challenging compared to unsubstituted pyrrole. However, under appropriate conditions, substitution is expected to occur at the C2, C4, and C5 positions, which are activated by the ring nitrogen.

Research into related N-substituted pyrroles indicates that the regioselectivity of these reactions can be directed by the choice of catalyst and reaction conditions. For instance, acylation may proceed at the C2 or C5 position, driven by the thermodynamic stability of the resulting product.

Table 1: Potential Alkylation and Acylation Reactions

Reaction Type Reagent Catalyst Potential Product
Friedel-Crafts Acylation Acetyl chloride AlCl₃ 1-Benzyl-2-acetyl-1H-pyrrole-3-carbaldehyde
Vilsmeier-Haack POCl₃, DMF - 1-Benzyl-1H-pyrrole-2,3-dicarbaldehyde

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, bypassing the need for pre-functionalized substrates. rsc.org For this compound, transition-metal-catalyzed C-H activation presents a modern approach to introduce new functional groups onto the pyrrole ring.

Catalytic systems involving rhodium and copper have been successfully employed for the C-H functionalization of pyrroles. researchgate.net For example, carbene transfer reactions using diazo compounds can lead to the selective alkylation at the Cα-H bonds (C2 and C5 positions). researchgate.net These methods offer a direct route to building molecular complexity from the basic pyrrole scaffold. researchgate.net The choice of catalyst is crucial and can steer the reaction towards a specific C-H bond, offering a degree of regiocontrol. researchgate.net

Table 2: C-H Functionalization Approaches

Method Catalyst System Reagent Potential Functionalization Site
Carbene Insertion Rh₂(esp)₂ Ethyl diazoacetate C2 or C5 Position
Arylation Pd(OAc)₂ Aryl halide C2 or C5 Position

N-Benzyl Moiety Modifications

The N-benzyl group is not merely a protecting group but also a site for diverse chemical modifications.

Benzylic Oxidation and Reduction

The benzylic C-H bonds of the N-benzyl group are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methylene group to a carbonyl, yielding N-benzoyl-1H-pyrrole-3-carbaldehyde. masterorganicchemistry.com More selective and milder methods, including those using metal catalysts like CuCl₂ with an oxidant such as tert-butyl hydroperoxide (TBHP), can achieve the same transformation under less harsh conditions. nih.gov These reactions are valuable for converting the benzyl (B1604629) group into an amide functionality, fundamentally altering the electronic properties of the nitrogen substituent. nih.gov

Conversely, the benzyl group can be removed (N-debenzylation) through various reductive methods. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method, although its utility can be limited by the presence of other reducible functional groups. researchgate.net An alternative is oxidative cleavage, where reaction with potassium tert-butoxide in the presence of oxygen can selectively remove the benzyl group, leaving the pyrrole N-H free for further functionalization. researchgate.net This method is advantageous as it is selective for N-benzyl groups and does not typically oxidize benzyl ethers or thioethers. researchgate.net

Table 3: Transformations of the Benzylic Position

Transformation Reagent/Catalyst Product
Benzylic Oxidation KMnO₄ or CuCl₂/TBHP N-Benzoyl-1H-pyrrole-3-carbaldehyde
N-Debenzylation (Reduction) H₂, Pd/C 1H-Pyrrole-3-carbaldehyde

Aromatic Substitution on the Benzyl Group

The phenyl ring of the N-benzyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The N-pyrrolylmethyl group acts as an ortho-, para-directing group, albeit a deactivating one due to the electron-withdrawing nature of the pyrrole-aldehyde system.

Standard electrophilic substitution reactions such as nitration (using nitric acid and sulfuric acid) or halogenation (using Br₂ with a Lewis acid) can be performed. These modifications allow for fine-tuning of the steric and electronic properties of the entire molecule, which can be useful in the development of derivatives with specific properties. The reaction conditions must be carefully controlled to avoid undesired side reactions on the sensitive pyrrole ring.

Table 4: Electrophilic Aromatic Substitution on the Benzyl Ring

Reaction Reagents Major Products
Nitration HNO₃, H₂SO₄ 1-(4-Nitrobenzyl)-1H-pyrrole-3-carbaldehyde
Bromination Br₂, FeBr₃ 1-(4-Bromobenzyl)-1H-pyrrole-3-carbaldehyde

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton, as well as insights into the electronic environment of other nuclei such as nitrogen.

¹H NMR, ¹³C NMR, and Heteronuclear NMR (e.g., ¹⁵N NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Benzyl-1H-pyrrole-3-carbaldehyde reveals distinct signals corresponding to each unique proton in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the aldehydic proton is expected to appear as a singlet at approximately 9.7 ppm. The protons of the pyrrole (B145914) ring exhibit characteristic shifts and couplings. The proton at the C2 position typically appears as a singlet around 7.9-8.0 ppm. The protons at the C4 and C5 positions would show signals in the aromatic region, with their exact chemical shifts and coupling patterns influenced by the benzyl (B1604629) and carbaldehyde groups. The benzylic methylene (B1212753) protons (CH₂) give rise to a singlet at around 5.4 ppm. The protons of the phenyl group on the benzyl substituent appear as a multiplet in the range of 7.2-7.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from analogous structures, the carbonyl carbon of the aldehyde is predicted to resonate at approximately 185 ppm. The carbons of the pyrrole ring are expected in the range of 110-140 ppm. The benzylic methylene carbon would appear around 52 ppm, while the carbons of the phenyl ring would be observed between 127 and 137 ppm.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer valuable information about the nitrogen atom in the pyrrole ring. The chemical shift of the pyrrolic nitrogen in N-benzylpyrrole derivatives is influenced by the substituents on the ring. For this compound, the nitrogen signal would provide insight into the electronic environment and hybridization state of the nitrogen atom within the heterocyclic system.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted in DMSO-d₆) ¹³C Chemical Shift (ppm, predicted)
Aldehyde CHO~9.7 (s)~185
Pyrrole C2-H~8.0 (s)~135
Pyrrole C4-H~6.9 (t)~115
Pyrrole C5-H~7.5 (t)~128
Benzyl CH₂~5.4 (s)~52
Phenyl C-H (ortho)~7.3 (m)~127
Phenyl C-H (meta)~7.4 (m)~129
Phenyl C-H (para)~7.3 (m)~128
Pyrrole C3N/A~125
Pyrrole N-C (ipso)N/A~137

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful for unambiguously assigning the signals observed in 1D spectra and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the coupled protons on the pyrrole ring (H4 and H5) and within the phenyl ring of the benzyl group. researchgate.netemerypharma.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the pyrrole and benzyl moieties. emerypharma.comepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the benzyl group relative to the pyrrole ring by observing through-space interactions between the benzylic protons and the protons on the pyrrole ring. researchgate.netemerypharma.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's molecular weight and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of the molecular ion, which can be used to determine the elemental composition of this compound. The molecular formula for this compound is C₁₂H₁₁NO. The exact mass (monoisotopic mass) can be calculated, and the experimentally determined mass from HRMS would be expected to match this value to within a few parts per million, confirming the molecular formula. nih.gov

Interactive Data Table: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺C₁₂H₁₂NO⁺186.0913
[M+Na]⁺C₁₂H₁₁NNaO⁺208.0733
[M]⁺˙C₁₂H₁₁NO⁺˙185.0835

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can help to identify the structure of the molecule. For this compound, the fragmentation is expected to be dominated by cleavages at the weakest bonds and the formation of stable ions.

A primary fragmentation pathway would involve the cleavage of the benzylic C-N bond. This would lead to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a characteristic fragment for benzyl-substituted compounds. ucla.eduyoutube.com The remaining pyrrole-3-carbaldehyde radical cation could then undergo further fragmentation. Another significant fragmentation would be the loss of a hydrogen atom from the aldehyde group to give a stable acylium ion at [M-1]⁺. Subsequent loss of carbon monoxide (CO) from this acylium ion is also a common fragmentation pathway for aldehydes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

C=O Stretch: A strong absorption band is expected in the region of 1660-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group of the aldehyde conjugated with the pyrrole ring. vscht.cz

Aldehydic C-H Stretch: Two weak to medium bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde group. vscht.czpressbooks.pub

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (typically 3030-3150 cm⁻¹) would indicate the C-H stretching vibrations of the aromatic pyrrole and phenyl rings. pressbooks.pub

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would be due to the C-H stretching of the benzylic methylene group.

C=C and C-N Stretches: The spectrum would also contain bands in the 1400-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic rings and C-N stretching of the pyrrole ring. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aldehyde (C=O)Stretch1660-1700Strong
Aldehyde (C-H)Stretch2810-2850 and 2710-2750Weak to Medium
Aromatic (C-H)Stretch3030-3150Medium to Weak
Alkane (C-H)Stretch2850-2960Medium
Aromatic (C=C)Stretch1450-1600Medium to Weak
Pyrrole (C-N)Stretch1300-1400Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of a molecule can be investigated using UV-Vis spectroscopy, which measures the absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, which contain chromophores—in this case, the pyrrole ring, the benzene (B151609) ring, and the aldehyde group—characteristic absorption bands are expected. These bands are typically the result of π → π* and n → π* transitions.

The pyrrole ring itself, as an aromatic heterocycle, exhibits π → π* transitions. The presence of the benzyl group and the carbaldehyde substituent extends the conjugation of the system, which is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to the unsubstituted pyrrole. The carbonyl group of the aldehyde also introduces the possibility of a weaker n → π* transition.

However, a specific experimental UV-Vis spectrum for this compound, detailing its absorption maxima (λmax) and corresponding molar absorptivity (ε) values, is not documented in the readily accessible scientific literature. While theoretical calculations could predict the electronic transitions, experimental data is required for definitive characterization.

Table 1: Anticipated Electronic Transitions for this compound

Type of TransitionInvolved OrbitalsExpected Wavelength Region
π → ππ bonding to π antibondingUltraviolet (UV)
n → πNon-bonding to π antibondingNear UV-Visible

Note: This table is based on theoretical principles, as specific experimental data for this compound is not available.

Computational Chemistry and Theoretical Studies of 1 Benzyl 1h Pyrrole 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the properties of pyrrole (B145914) derivatives. ijcce.ac.irresearchgate.net Methods like B3LYP combined with basis sets such as 6-311G(d,p) have been effectively used to optimize molecular geometries and predict various electronic and spectroscopic properties. ijcce.ac.ir

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov

For the related derivative, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide , DFT calculations have determined the HOMO and LUMO energy values. The HOMO is primarily located over the pyrrole ring, while the LUMO is distributed across the carboxamide group. This distribution indicates that the pyrrole ring acts as the primary electron-donating part of the molecule, while the substituents are electron-accepting. The energy gap (ΔE) for this molecule helps in understanding its electronic excitation properties and chemical reactivity. ijcce.ac.ir A lower energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Frontier Molecular Orbital Energies for a 1-Benzyl-1H-pyrrole Derivative Data calculated for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide using DFT/B3LYP/6-311G(d,p) method.

Molecular Orbital Energy (eV)
HOMO -7.21
LUMO -3.12
Energy Gap (ΔE) 4.09

Source: ijcce.ac.ir

The analysis of FMOs is crucial in predicting how the molecule interacts with other species. A high HOMO energy suggests a strong electron-donating capability, while a low LUMO energy indicates a high electron-accepting ability. nih.gov

The distribution of electron charge within a molecule is key to understanding its reactivity, particularly towards electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution, hyperconjugative interactions, and intramolecular charge transfer (ICT). ijcce.ac.ir

In 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide , NBO analysis reveals significant hyperconjugative interactions, such as those from lone pair (LP) orbitals to antibonding (π*) orbitals. These interactions stabilize the molecule and influence its electronic properties. For instance, the interaction energy between the lone pair of the nitrogen atom in the pyrrole ring and the antibonding orbitals of adjacent C-C bonds indicates electron delocalization within the aromatic system. ijcce.ac.ir

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and site selectivity of molecules. researchgate.net These indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 2: Calculated Reactivity Indices for a 1-Benzyl-1H-pyrrole Derivative Data calculated for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide.

Reactivity Descriptor Value (eV)
Electronegativity (χ) 5.165
Chemical Hardness (η) 2.045
Electrophilicity Index (ω) 6.51

Source: ijcce.ac.ir

A higher electrophilicity index points to a greater capacity of the molecule to accept electrons. These theoretical indices are vital for predicting the molecule's behavior in chemical reactions. researchgate.net

The pyrrole ring is a classic five-membered aromatic heterocycle. ijcce.ac.ir Its aromaticity arises because it is a cyclic, planar molecule with a continuous ring of p-orbitals containing 6 π-electrons (4 from the carbon atoms and 2 from the nitrogen atom's lone pair), satisfying Hückel's rule (4n+2 π electrons). nih.govnih.gov This delocalization of π-electrons gives the pyrrole ring its characteristic aromatic stability and reactivity. nih.gov

The aromaticity of the pyrrole ring in derivatives like 1-Benzyl-1H-pyrrole-3-carbaldehyde is a determining factor in their chemical behavior. Compared to benzene (B151609), the aromaticity of pyrrole is more modest, but it is comparable to other five-membered heterocycles like furan (B31954) and thiophene. ijcce.ac.irresearchgate.net The resonance energy of pyrrole is approximately 88 kJ/mol. ijcce.ac.ir The nitrogen atom's lone pair is integral to the aromatic sextet, which reduces the basicity of the nitrogen significantly compared to aliphatic amines. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions with biological targets or other molecules. Conformational analysis helps identify the most stable arrangement of the molecule's atoms. For instance, in the crystal structure of the related 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide , the pyrrole and benzyl (B1604629) rings are oriented nearly perpendicular to each other, with a dihedral angle of 87.07°. ijcce.ac.ir

Molecular Dynamics (MD) simulations can provide deeper insights into the dynamic behavior of such molecules in different environments, for example, in solution or interacting with a protein binding site. MD studies on related heterocyclic compounds have been used to explore binding modes with enzymes, revealing that specific interactions, such as those with key amino acid residues, are crucial for stabilizing the ligand-protein complex. Such simulations can elucidate how the flexibility of different parts of the molecule, like the benzyl group, affects its binding affinity and biological activity.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the prediction of pathways and the elucidation of transition state structures. For the synthesis of substituted pyrrole-3-carbaldehydes, computational studies can help rationalize the outcomes of complex reactions. For example, the synthesis of N-arylpyrrole-3-carbaldehydes can proceed through a one-pot, multi-component reaction involving a proline-catalyzed Mannich reaction-cyclization sequence followed by an oxidation step. Theoretical calculations can model the proposed intermediates, such as the enamine generated from succinaldehyde (B1195056) and proline, and calculate the energy barriers for each step, thus validating the proposed mechanism.

Spectroscopic Property Simulations and Validation

Theoretical calculations are widely used to simulate spectroscopic data, such as NMR, IR, and UV-Vis spectra, which can then be compared with experimental results for validation. For 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide , DFT calculations have been used to predict its vibrational frequencies (IR) and electronic absorption spectra (UV-Vis). ijcce.ac.ir

The simulated IR spectrum, after appropriate scaling, generally shows good agreement with experimental data, aiding in the assignment of vibrational modes. ijcce.ac.ir Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, predicting the electronic transitions responsible for the observed absorption bands. For the aforementioned derivative, a strong electronic transition was predicted at 2.03 eV, corresponding to a HOMO-2 to LUMO transition. ijcce.ac.ir

Calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach also provide valuable comparisons with experimental data, helping to confirm the molecular structure. researchgate.net

Applications of 1 Benzyl 1h Pyrrole 3 Carbaldehyde in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

A Versatile Scaffold for Complex Heterocyclic Systems

The inherent reactivity of the aldehyde functional group, coupled with the aromaticity of the pyrrole (B145914) ring, allows 1-Benzyl-1H-pyrrole-3-carbaldehyde to participate in a wide array of chemical transformations, making it a valuable starting material for the synthesis of intricate heterocyclic frameworks.

Synthesis of Pyrrolo[2,3-c]pyridines and Other Azaindoles

Pyrrolo[2,3-c]pyridines, a class of azaindoles, are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. While direct synthesis of these structures from this compound is not extensively documented, the closely related 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde is a known precursor. rsc.orgumich.edu The strategic placement of the aldehyde group on the pyrrole ring is crucial for subsequent cyclization reactions to form the fused pyridine (B92270) ring. Methodologies often involve condensation reactions with suitable reagents to construct the second heterocyclic ring.

Construction of Fused and Spirocyclic Frameworks

The development of novel synthetic methodologies has enabled the use of pyrrole-3-carbaldehyde derivatives in the construction of complex fused and spirocyclic systems. One-pot multicomponent reactions have proven to be particularly efficient in generating diverse heterocyclic scaffolds. For instance, a sequential multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes, which can then be utilized to create fused heterocyclic systems like pyrroloquinolines. rsc.org

Spirocyclic compounds, characterized by two rings sharing a single atom, are of growing interest in drug discovery. The construction of these three-dimensional structures can be achieved through intramolecular cyclization reactions. While specific examples starting directly from this compound are not prevalent in the literature, the general principles of intramolecular Stetter reactions and other cyclization strategies using aldehyde-tethered precursors suggest its potential in this area. nih.gov

Precursor for Quinolizidine and Indolizidine Alkaloid Analogs

Quinolizidine and indolizidine alkaloids are a large and structurally diverse group of natural products with a wide range of biological activities. The synthesis of analogs of these alkaloids is a key area of research in medicinal chemistry. The pyrrole moiety can serve as a synthetic equivalent for portions of these alkaloid skeletons. While direct synthetic routes from this compound to these specific alkaloid analogs are not well-established, the functional groups present in the molecule make it a plausible starting point for multi-step synthetic sequences aimed at constructing these complex bicyclic systems.

A Precursor for Advanced Pharmaceutical Intermediates

The inherent biological relevance of the pyrrole nucleus makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents.

Design and Synthesis of Novel Antifungal Agents

The search for new and effective antifungal agents is a critical area of pharmaceutical research. Pyrrole derivatives have shown promise as antifungal agents, and the aldehyde functionality of this compound provides a convenient handle for derivatization. Research has shown that various pyrrole-3-carboxaldehyde derivatives exhibit antifungal activity. researchgate.net The synthesis of novel triazole derivatives containing a benzyl (B1604629) group has also been explored for their antifungal properties, highlighting the potential of this structural motif in antifungal drug design. nih.gov The general strategy involves the modification of the aldehyde group to introduce other pharmacophoric features, leading to compounds with enhanced antifungal efficacy.

Development of Antimalarial Agents and Related Bioactive Scaffolds

Malaria remains a major global health challenge, and the development of new antimalarial drugs is a priority. Pyrrole-containing compounds have been investigated for their antimalarial activity. For example, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown potent antimalarial properties. nih.govresearchgate.net Furthermore, structure-activity relationship studies of pyrrolone antimalarial agents have utilized 3-formylpyrrole intermediates in their synthesis. nih.gov The benzyl group in this compound can be a key feature in interacting with biological targets, and the aldehyde group allows for the introduction of various side chains to optimize antimalarial activity.

Rational Design of Ligands for Protein Targets and Enzyme Inhibition Studies

The scaffold of this compound serves as a valuable starting point for the rational design of ligands aimed at specific protein targets and for conducting enzyme inhibition studies. The pyrrole core is a common motif in many biologically active compounds, and the aldehyde functionality provides a reactive handle for introducing various pharmacophores to modulate binding affinity and selectivity.

Derivatives of pyrrole-3-carbaldehyde have been investigated as inhibitors of various enzymes. For instance, hybrid molecules incorporating the pyrrole moiety have been synthesized and evaluated for their potential as anti-Alzheimer's agents by targeting cholinesterase enzymes. nih.gov In one study, benzimidazole-based pyrrole derivatives were synthesized and showed inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the micromolar range. nih.gov The aldehyde group of these pyrrole derivatives can be crucial for their mechanism of action, potentially forming covalent bonds with nucleophilic residues within the active site of the target enzyme, leading to irreversible inhibition. The pyrrole ring itself can also contribute to binding through non-covalent interactions such as π-π stacking with aromatic amino acid residues.

Furthermore, research into pyrrole derivatives has identified compounds with selective inhibitory activity against butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). researchgate.net This selectivity is significant for the development of drugs with improved side-effect profiles. Kinetic studies combined with molecular docking have suggested a mixed competitive inhibition mode for some of these pyrrole-based inhibitors. researchgate.net

The following table summarizes the inhibitory activities of some pyrrole derivatives against cholinesterase enzymes:

Compound TypeTarget EnzymeIC50 Range (µM)
Benzimidazole-based pyrrole hybridsAcetylcholinesterase (AChE)19.44 - 36.05 nih.gov
Benzimidazole-based pyrrole hybridsButyrylcholinesterase (BuChE)21.57 - 39.55 nih.gov
1,3-Diaryl-pyrrole derivativesButyrylcholinesterase (BChE)as low as 1.71 researchgate.net

Role in the Synthesis of Functional Materials

The chemical reactivity and structural characteristics of this compound make it a useful precursor in the synthesis of various functional materials.

Polymer Chemistry Applications

While direct applications of this compound in polymer chemistry are not extensively documented in the provided search results, the pyrrole motif is a well-established component in the field of conducting polymers. The aldehyde group offers a potential site for polymerization or for grafting onto other polymer backbones, suggesting its utility in creating functionalized polymers with specific electronic or optical properties.

Supramolecular Chemistry and Host-Guest Systems

The planar structure of the pyrrole ring and the potential for hydrogen bonding via the aldehyde group make this compound and its derivatives interesting candidates for applications in supramolecular chemistry. These molecules can participate in the formation of larger, organized assemblies through non-covalent interactions. Such systems are crucial for developing sensors, molecular machines, and materials with responsive properties.

Catalysis and Ligand Design in Organic Reactions

The pyrrole framework is a component of various ligands used in transition-metal catalysis. The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst. The aldehyde group of this compound can be transformed into other functional groups, such as imines or alcohols, to create bidentate or tridentate ligands for a variety of catalytic transformations.

Methodology Development in Organic Synthesis

This compound is a key intermediate in the development of new synthetic methodologies. The synthesis of substituted pyrrole-3-carbaldehydes itself has been the subject of methodological advancements, including one-pot multicomponent reactions. rsc.org These methods aim to improve efficiency, reduce waste, and allow for the rapid generation of a diverse range of pyrrole derivatives. For example, a sequential multicomponent strategy has been developed for the synthesis of N-aryl pyrrole-3-carbaldehydes. researchgate.net Furthermore, continuous flow synthesis methods have been explored for the preparation of pyrrole-3-carboxylic acids, which can be derived from the corresponding aldehydes. syrris.com These developments highlight the ongoing efforts to streamline the synthesis of this important class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-1H-pyrrole-3-carbaldehyde, and what purification methods are recommended?

The compound is typically synthesized via condensation of hydrazides with ketones followed by cyclization using methods like the Vilsmeier-Haack reaction. For example, hydrazones formed from substituted acetophenones and hydrazides are cyclized under acidic conditions to yield the aldehyde moiety. Purification often involves recrystallization from methanol or ethanol to remove unreacted starting materials and by-products. Thin-layer chromatography (TLC) with silica gel plates is used to monitor reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups like C=O (aldehyde, ~1640–1680 cm⁻¹) and C=N (pyrazole/pyrrole, ~1520–1560 cm⁻¹).
  • ¹H NMR : Confirms aromatic protons (δ 6.2–8.1 ppm), aldehyde protons (δ ~9.1–9.3 ppm), and benzyl substituents (δ ~4.5–5.0 ppm for CH₂).
  • GC-MS or LC-MS : Determines molecular ion peaks and fragmentation patterns for purity assessment. Cross-referencing with literature data is critical for validation .

Q. How can researchers ensure the structural accuracy of synthesized this compound?

Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Software like SHELXL or OLEX2 can refine crystallographic data. For non-crystalline samples, combine NMR, IR, and mass spectrometry to corroborate spectral features with predicted structures. Validate results against databases like the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting or IR shifts) be resolved during characterization?

Contradictions often arise from impurities, tautomerism, or solvent effects. For example, aldehyde protons may show variable splitting due to keto-enol tautomerism. Strategies include:

  • Repeating experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Performing 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational modeling (DFT) to predict and compare spectral patterns .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Temperature control : Cyclization reactions often require reflux in methanol or DMF.
  • Catalyst screening : Acidic (e.g., POCl₃) or basic (e.g., K₂CO₃) conditions may improve cyclization efficiency.
  • Substituent effects : Electron-donating groups (e.g., –OCH₃) on the benzyl ring can enhance reactivity, as shown in analogs with 4-methoxyphenyl substituents .

Q. How can computational methods enhance the study of this compound's bioactivity?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets (e.g., COX-2 for anti-inflammatory activity). Pair computational results with in vitro assays (e.g., DPPH for antioxidants, albumin denaturation for anti-inflammatory effects) to validate hypotheses. Structure-activity relationship (SAR) models can guide derivative design .

Q. What are the stability considerations for storing this compound?

The aldehyde group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via TLC or HPLC. For long-term storage, convert to stable derivatives (e.g., oximes) and regenerate as needed .

Q. How are bioactivity assays (e.g., antioxidant or anti-inflammatory) designed for this compound?

  • Antioxidant : Use DPPH radical scavenging (IC₅₀ values) or FRAP assays. Compare to ascorbic acid as a standard.
  • Anti-inflammatory : In vitro models like albumin denaturation inhibition or COX-2 enzyme assays. In vivo models (e.g., carrageenan-induced paw edema in rats) require ethical approval. Dose-response curves and statistical validation (e.g., ANOVA) are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.